N-(3-Chloro-4-fluorophenyl)-2,4-dinitrobenzamide is synthesized through a multistep process involving the displacement of the chloro group from methyl chlorodinitrobenzoates or the corresponding carboxamides with diethanolamine. [] Subsequent dimesylation and mesylate displacement with lithium chloride complete the synthesis. []
The mechanism of action of N-(3-Chloro-4-fluorophenyl)-2,4-dinitrobenzamide exploits the difference in oxygen levels between normal and hypoxic cells. [] Under hypoxic conditions, the compound undergoes enzymatic reduction, generating cytotoxic radicals that induce DNA damage, ultimately leading to cell death. [] In normal oxygenated cells, this reduction process is less efficient, thereby minimizing damage to healthy tissues. []
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: